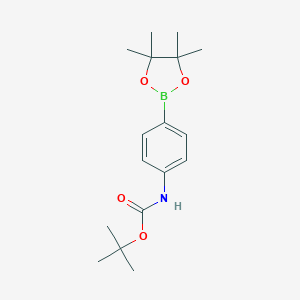

叔丁基(6-甲基吡啶-3-基)氨基甲酸酯

描述

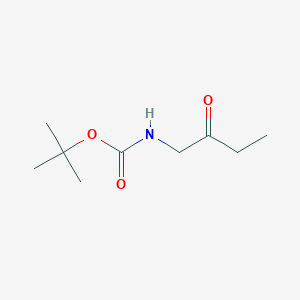

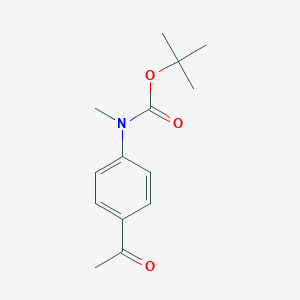

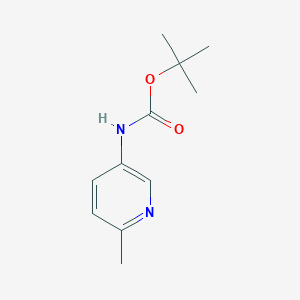

tert-Butyl (6-methylpyridin-3-yl)carbamate is a chemical compound that falls within the broader class of carbamates. Carbamates are derivatives of carbamic acid and have a variety of applications, including use as herbicides, insecticides, and in medicinal chemistry as protecting groups for amines.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. One approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles, leading to functionalized carbamates after hydrolysis . Another method includes the asymmetric Mannich reaction, which is used to synthesize chiral amino carbonyl compounds, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate . Additionally, tert-butyl carbamates can be synthesized through Cu(I)-catalyzed [3+2] cycloadditions, which allow for regio- and stereo-selective synthesis of non-racemic compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be studied using vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X. These studies provide insights into the optimized geometric parameters, bond lengths, bond angles, and the assignment of vibrational frequencies . The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also analyzed to understand the electronic properties of the compound .

Chemical Reactions Analysis

tert-Butyl carbamates participate in various chemical reactions. For instance, they can be used in electron capture gas chromatography for the quantitation of herbicides like terbacil . They also react with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide for the derivatization of herbicides, which is a safer alternative to reactions involving sodium hydride . The dirhodium(II)-catalyzed C-H amination reaction is another example where tert-butyl carbamates are converted into oxazolidinones, which can then be transformed into monoprotected amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can make these compounds more lipophilic, which can affect their solubility and reactivity. The chemical reactivity of tert-butyl carbamates can be selectively controlled, as demonstrated by the mild deprotection conditions using aqueous phosphoric acid, which does not affect other acid-sensitive groups .

科学研究应用

合成和化学反应

- 叔丁基(6-甲基吡啶-3-基)氨基甲酸酯用于合成复杂的有机化合物。例如,它在狄尔斯-阿尔德反应中起作用,狄尔斯-阿尔德反应是有机化学中构建环状结构的关键方法 (Padwa、Brodney 和 Lynch,2003)。

晶体学和分子相互作用

- 在晶体学中,这种化合物及其衍生物因其独特的结构特性而被研究。例如,对其晶体结构的分析揭示了涉及羰基的氢键和卤素键的见解 (Baillargeon 等人,2017)。

分子合成和表征

- 叔丁基(6-甲基吡啶-3-基)氨基甲酸酯的各种衍生物使用单晶 X 射线衍射等技术进行合成和表征,揭示了有关其分子结构和相互作用的详细信息 (Das 等人,2016)。

光催化和化学转化

- 该化合物参与光催化过程,这对于创建新型有机化合物非常重要。一个例子是使用叔丁基(6-甲基吡啶-3-基)氨基甲酸酯衍生物的光氧化还原催化胺化某些化合物 (Wang 等人,2022)。

先进材料和发光研究

- 涉及叔丁基(6-甲基吡啶-3-基)氨基甲酸酯衍生物的阳离子铱配合物的研究有助于开发具有独特发光特性的材料。这些研究对于有机电子和传感技术中的应用非常重要 (Shan 等人,2011)。

有机催化和不对称合成

- 作为不对称曼尼希反应中的组分,叔丁基(6-甲基吡啶-3-基)氨基甲酸酯有助于合成手性化合物,这在有机催化领域至关重要 (Yang、Pan 和 List,2009)。

药物化学应用

- 虽然该化合物本身不用作药物,但其衍生物在合成具有潜在药用价值的化合物中发挥作用,例如蛋白酶抑制剂 (Ghosh、Cárdenas 和 Brindisi,2017)。

安全和危害

The compound is associated with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

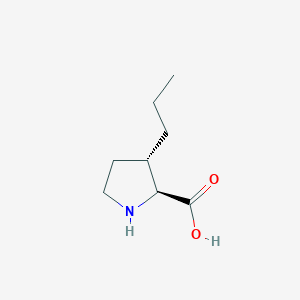

IUPAC Name |

tert-butyl N-(6-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZGGFNQUSLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630499 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-methylpyridin-3-yl)carbamate | |

CAS RN |

323578-37-6 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。